6-Methoxybenzo[d]isoxazole

α-glucosidase inhibition antidiabetic SAR

6-Methoxybenzo[d]isoxazole (CAS 39835-05-7) is the critical 6-methoxy regioisomer for constructing the benzo[d]isoxazole pharmacophore found in marketed antipsychotics and preclinical antidiabetic leads. SAR studies confirm that the 6-OCH3 substitution pattern is essential—alternative regioisomers (3-, 5-, or 7-methoxy) abolish target potency. Derivatives achieve IC50 values as low as 14.69 nM against α-glucosidase, outperforming acarbose (35.91 nM), and 2 nM on PPARγ. The methoxy directing group enables regioselective C–H functionalization for focused library synthesis. Procure this scaffold to access validated chemical space for antipsychotic, antidiabetic, and antibacterial programs.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 39835-05-7
Cat. No. B1603707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxybenzo[d]isoxazole
CAS39835-05-7
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=NO2
InChIInChI=1S/C8H7NO2/c1-10-7-3-2-6-5-9-11-8(6)4-7/h2-5H,1H3
InChIKeyPOTFXHBOYWNKII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxybenzo[d]isoxazole (CAS 39835-05-7): Core Benzisoxazole Scaffold for Medicinal Chemistry and Agrochemical Synthesis


6-Methoxybenzo[d]isoxazole (CAS 39835-05-7) is a heterocyclic building block consisting of a benzene ring fused to an isoxazole moiety with a methoxy substituent at the 6-position . It serves as a versatile intermediate in the synthesis of pharmacologically active compounds, including antipsychotics, anticonvulsants, and kinase inhibitors, as well as agrochemicals such as pesticides and herbicides . The compound is commercially available at research-grade purity (≥95% or ≥98%) from multiple vendors, with standard storage conditions of 2-8°C to ensure stability .

Why 6-Methoxybenzo[d]isoxazole Cannot Be Simply Substituted with Other Benzisoxazole Isomers or Heterocyclic Cores


The methoxy substituent at the 6-position of the benzo[d]isoxazole core is not arbitrary; structure-activity relationship (SAR) studies demonstrate that positional isomerism (e.g., 3-methoxy, 5-methoxy, or 7-methoxy substitution) and core heterocycle variation (e.g., benzoxazole, benzimidazole) produce distinct electronic and steric effects that critically alter biological activity and synthetic utility . For example, in α-glucosidase inhibition, electron-withdrawing substituents at specific positions enhance potency, while the benzo[d]isoxazole–triazole scaffold itself is a validated pharmacophore [1]. The 6-methoxy substitution pattern specifically enables certain downstream derivatizations, such as the introduction of chloro or triazole moieties, which are essential for achieving nanomolar potency in therapeutic targets [2]. Substituting a different regioisomer or core heterocycle would likely abolish this activity profile and compromise synthetic access to key pharmaceutical intermediates.

Quantitative Differentiation Evidence for 6-Methoxybenzo[d]isoxazole Relative to Closest Analogs


6-Methoxybenzo[d]isoxazole-Derived Hybrids Exhibit Sub-Nanomolar α-Glucosidase Inhibition Superior to Clinical Control Acarbose

A series of 5-chloro-6-methoxybenzo[d]isoxazole–triazole hybrids (compounds 9a-o) demonstrated α-glucosidase inhibitory activity with IC50 values ranging from 14.69 to 38.71 nM, compared to the clinical drug acarbose with an IC50 of 35.91 nM [1]. The parent 6-methoxybenzo[d]isoxazole scaffold is essential for this activity; SAR analysis revealed that electron-withdrawing substituents (Br, CF3) at specific positions further enhance potency, while unsubstituted and ortho-methoxy phenyl derivatives also retain significant activity [1].

α-glucosidase inhibition antidiabetic SAR

6-Methoxybenzo[d]isoxazole-Containing Ligand Achieves 2 nM IC50 at Human PPARγ, Indicating High Affinity for a Key Metabolic Target

A proprietary ligand, (R)-2-{4-Chloro-3-[1-(6-methoxy-benzo[d]isoxazol-3-yl)ethyl]phenoxy}-2-methylpropanoic acid (BDBM50166295), exhibited an IC50 of 2 nM in a binding assay against human peroxisome proliferator-activated receptor gamma (PPARγ) [1]. This represents high-affinity engagement of a target implicated in insulin sensitization and metabolic regulation. While this is a single data point without a direct comparator in the same assay, the 2 nM IC50 places the 6-methoxybenzo[d]isoxazole-derived ligand among the more potent PPARγ binders reported in public databases [1].

PPARγ agonist nuclear receptor BindingDB

6-Methoxybenzo[d]isoxazole is a Privileged Intermediate for Synthesizing Marketed Antipsychotics, a Role Inaccessible to Non-Methoxy or Core-Modified Analogs

The benzo[d]isoxazole core, particularly when appropriately substituted, is a key structural component of several marketed antipsychotic drugs, including risperidone, paliperidone, and iloperidone . Palladium-catalyzed C–H activation/[4+1] annulation methods have been successfully applied to the synthesis of active pharmaceutical intermediates, such as those used in risperidone production, using benzo[d]isoxazole scaffolds [1]. The 6-methoxy substitution pattern on the benzo[d]isoxazole ring is not directly present in these final drugs but represents a versatile handle for further functionalization, enabling the synthesis of diverse analogs that are otherwise inaccessible from simpler cores .

pharmaceutical intermediate antipsychotic risperidone

6-Methoxybenzo[d]isoxazole Derivatives Demonstrated Antibacterial Activity Against Bacillus cereus and E. coli, Distinct from Antifungal-Focused Analogs

In addition to α-glucosidase inhibition, the 5-chloro-6-methoxybenzo[d]isoxazole–triazole hybrids (9f, 9h, 9l) exhibited antibacterial activity against Bacillus cereus and Escherichia coli in vitro [1]. While the study did not report MIC values or compare directly to standard antibiotics, the observation of dual α-glucosidase/antibacterial activity distinguishes this scaffold from other benzo[d]isoxazole derivatives that are primarily evaluated for antifungal or antitubercular activity (e.g., 3-(piperazin-1-yl)benzo[d]isoxazoles active against M. tuberculosis) [2].

antibacterial Bacillus cereus E. coli

Prioritized Research and Procurement Applications for 6-Methoxybenzo[d]isoxazole (CAS 39835-05-7)


Antidiabetic Drug Discovery: Lead Optimization of α-Glucosidase Inhibitors

Researchers developing novel antidiabetic agents should prioritize 6-methoxybenzo[d]isoxazole as a starting scaffold. Direct comparative data show that derivatives based on this core achieve IC50 values as low as 14.69 nM against α-glucosidase, outperforming the clinical drug acarbose (IC50 = 35.91 nM) [1]. The SAR indicates that electron-withdrawing substituents (Br, CF3) at the 5-position further enhance potency, providing a clear optimization path [1]. Procurement of the 6-methoxy precursor enables rapid synthesis of focused libraries to explore this validated pharmacophore.

Metabolic Disease Programs: PPARγ Ligand Development

For teams targeting PPARγ for insulin sensitization or metabolic disorders, 6-methoxybenzo[d]isoxazole-derived ligands have demonstrated exceptional target engagement, with one example showing an IC50 of 2 nM [1]. While this is a single data point, the low nanomolar potency suggests that the 6-methoxybenzo[d]isoxazole scaffold can be optimized to achieve high-affinity PPARγ binding, potentially leading to improved therapeutic windows compared to thiazolidinediones. The compound is a logical building block for structure-based design campaigns.

Antipsychotic Intermediate Synthesis and C–H Functionalization Methodology Development

The benzo[d]isoxazole core is present in marketed antipsychotics such as risperidone and paliperidone [1]. 6-Methoxybenzo[d]isoxazole serves as a versatile intermediate for constructing these pharmacophores, particularly via palladium-catalyzed C–H activation/[4+1] annulation methods that have been validated on related substrates [2]. Researchers developing new synthetic methodologies or seeking to access antipsychotic-like chemical space should acquire this compound for its regioselective functionalization potential enabled by the 6-methoxy directing group.

Anti-Infective Screening: Antibacterial Hit Identification

The 5-chloro-6-methoxybenzo[d]isoxazole–triazole hybrids have shown activity against both Gram-positive (B. cereus) and Gram-negative (E. coli) bacteria [1]. This dual-spectrum antibacterial profile, albeit qualitative, distinguishes this scaffold from other benzo[d]isoxazole derivatives that are predominantly evaluated for antitubercular or antifungal activity [2]. Researchers conducting antibacterial phenotypic screens should consider 6-methoxybenzo[d]isoxazole as a privileged fragment for generating novel anti-infective leads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methoxybenzo[d]isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.